Computed Lipophilicity of 6-Methylpyridine-2,4-dicarboxylic Acid Versus Parent 2,4-PDCA
The 6-methyl substituent increases the computed octanol–water partition coefficient (XLogP3-AA) from 0.2 for the parent pyridine-2,4-dicarboxylic acid (2,4-PDCA, CID 10365) to 0.6 for 6-methylpyridine-2,4-dicarboxylic acid (CID 12059143), a 3-fold increase that significantly alters predicted membrane permeability and organic-phase partitioning behavior [1][2]. This differentiation is achieved without changing the topological polar surface area (both compounds: TPSA = 87.5 Ų), meaning that the lipophilicity gain is not offset by increased polarity [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Pyridine-2,4-dicarboxylic acid (2,4-PDCA, CAS 499-80-9): XLogP3-AA = 0.2 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (3-fold increase on logarithmic scale; corresponds to ~2.5× higher octanol–water partition ratio) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); both compounds canonicalized |
Why This Matters
In medicinal chemistry and chemical biology applications where passive membrane permeability or organic-phase solubility is rate-limiting, the 6-methyl compound offers a quantifiably higher predicted permeability profile than 2,4-PDCA at equivalent polar surface area, providing a rationale for its selection in cell-based assays or lipophilic environments.
- [1] PubChem Compound Summary CID 12059143. 6-Methylpyridine-2,4-dicarboxylic acid. XLogP3-AA = 0.6; TPSA = 87.5 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 10365. Pyridine-2,4-dicarboxylic acid (2,4-PDCA). XLogP3-AA = 0.2; TPSA = 87.5 Ų. National Center for Biotechnology Information. View Source
